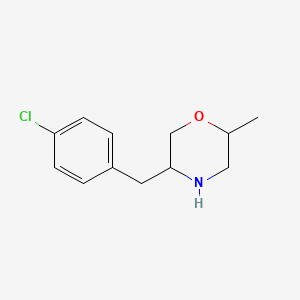

5-(4-Chlorobenzyl)-2-methylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2-methylmorpholine |

InChI |

InChI=1S/C12H16ClNO/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |

InChI Key |

QUPLJPIJRLSDFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CO1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorobenzyl 2 Methylmorpholine

Established Synthetic Pathways to the Core Structure

The construction of the 5-(4-Chlorobenzyl)-2-methylmorpholine scaffold can be achieved through several established synthetic strategies. These methods often involve the formation of the morpholine (B109124) ring from acyclic precursors or the direct alkylation of a pre-formed morpholine ring.

Synthesis from Precursors (e.g., 4-chlorobenzyl chloride and 2-methylmorpholine (B1581761) derivatives)

A primary and straightforward method for synthesizing the this compound core involves the N-alkylation of a 2-methylmorpholine derivative with a suitable 4-chlorobenzyl electrophile. The general approach typically employs 4-chlorobenzyl chloride or bromide as the alkylating agent.

The reaction involves the nucleophilic attack of the secondary amine of the 2-methylmorpholine ring on the benzylic carbon of 4-chlorobenzyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine, and the reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

A generalized synthetic scheme is depicted below:

Reaction Scheme 1: N-alkylation of 2-methylmorpholine

This method is analogous to the N-alkylation of other morpholine-containing structures, a common strategy in the synthesis of complex nitrogen heterocycles. mdpi.com For instance, the synthesis of N-methylmorpholine-functionalized benzimidazolium salts involves a similar N-alkylation step using benzyl (B1604629) chloride. mdpi.com

Alternative pathways could involve the construction of the morpholine ring itself from acyclic precursors that already contain the 4-chlorobenzyl moiety. Such methods often start from vicinal amino alcohols. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound presents challenges in both regioselectivity and stereoselectivity. The molecule has two stereocenters, at the C2 and C5 positions of the morpholine ring, meaning it can exist as multiple stereoisomers.

Regioselectivity: Regioselectivity in the synthesis of substituted morpholines is crucial, especially when building the ring from acyclic precursors. For instance, the cyclization of an amino alcohol derivative must proceed in a way that yields the desired 1,4-oxazine ring system with the substituents in the correct positions. researchgate.net In the context of N-alkylation of 2-methylmorpholine, regioselectivity is not a concern as the nitrogen atom is the sole site of reaction. However, in syntheses starting from more complex precursors, controlling the regiochemical outcome of ring-forming reactions is paramount. rsc.orgmdpi.com

Stereoselectivity: The control of stereochemistry is a critical aspect, as different stereoisomers can exhibit distinct biological activities. The existence of specific enantiomers, such as (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine hydrochloride, highlights the importance of stereoselective synthesis. bldpharm.com

Achieving stereocontrol can be accomplished through several strategies:

Use of Chiral Precursors: Starting the synthesis with an enantiomerically pure 2-methylmorpholine derivative will result in the formation of the corresponding chiral product.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can induce stereoselectivity, leading to the preferential formation of one stereoisomer over others. mit.edu

Diastereoselective Reactions: If one stereocenter is already in place, subsequent reactions can be influenced by this existing center, leading to a diastereoselective outcome.

The development of stereoselective methods is a key area of research in synthetic chemistry, aiming to provide efficient access to single-enantiomer drugs and chemical probes. mit.edursc.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of analogs. These modifications can be targeted at the morpholine nitrogen, the chlorobenzyl group, or involve stereospecific derivatizations.

Modifications on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in the parent compound is a secondary amine and thus represents a key handle for functionalization. While the target compound itself is an N-substituted morpholine, if one were to start with a precursor where the nitrogen is part of a protecting group, a wide array of modifications would be possible post-deprotection.

Common transformations involving the morpholine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce further alkyl groups.

These functionalizations are well-established in organic synthesis and allow for the introduction of a diverse range of functional groups, which can modulate the physicochemical properties of the molecule. researchgate.net

| Modification Type | Reagents | Functional Group Introduced |

| Acylation | R-COCl, Base | Amide |

| Sulfonylation | R-SO2Cl, Base | Sulfonamide |

| Further Alkylation | R'-X, Base | Tertiary Amine |

| Reductive Amination | R'CHO, Reducing Agent | Tertiary Amine |

This table presents potential modifications based on standard chemical reactivity.

Elaboration of the Chlorobenzyl Group

The 4-chlorobenzyl moiety offers several opportunities for derivatization, primarily through reactions involving the chlorine atom or the aromatic ring.

Cross-Coupling Reactions: The chlorine atom can be replaced using various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl chlorides, under certain conditions, the chlorine can be displaced by strong nucleophiles.

Electrophilic Aromatic Substitution: The benzene (B151609) ring itself can undergo further substitution, although the chloro- and benzyl- groups will direct incoming electrophiles to specific positions.

These transformations allow for significant structural diversification, enabling the exploration of structure-activity relationships.

| Reaction | Reagents | Outcome |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Replacement of Cl with R group |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Replacement of Cl with NR2 group |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Replacement of Cl with C≡C-R group |

This table illustrates potential derivatizations of the chlorobenzyl moiety.

Stereospecific Derivatization for Chiral Analogs

Given the chirality of this compound, stereospecific derivatization is a powerful strategy for creating novel, enantiomerically pure analogs. bldpharm.com This involves performing chemical transformations that proceed with a high degree of stereocontrol.

Starting with a single stereoisomer of this compound, derivatization reactions on the chlorobenzyl group would lead to chiral analogs where the stereochemistry of the morpholine ring is retained. For example, a Suzuki coupling reaction on (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine would yield a series of (2R,5R)-5-(4-arylbenzyl)-2-methylmorpholine derivatives.

This approach is fundamental in medicinal chemistry, where it is often necessary to synthesize and test individual stereoisomers to identify the most potent and safest therapeutic agent. mit.edu The ability to selectively synthesize and derivatize specific stereoisomers is a testament to the advances in modern asymmetric synthesis.

Reaction Profiles and Stability under Varied Conditions

The chemical behavior of this compound is dictated by its constituent functional groups: a tertiary amine within a morpholine ring, a benzylic methylene (B1212753) group, and a chloro-substituted aromatic ring.

Oxidation Reactions

The tertiary amine of the morpholine ring is susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxide. This transformation converts the nucleophilic nitrogen into a polar, oxygen-containing functional group.

Furthermore, the benzylic C-H bonds are potential sites for oxidation under more vigorous conditions, which could lead to the formation of a ketone (amide) at the benzylic position. Another significant oxidative pathway, particularly with certain catalysts, is the oxidative cleavage of the N-benzyl group. This dealkylation would result in the formation of 2-methylmorpholine and 4-chlorobenzaldehyde.

Table 1: Predicted Oxidation Reactions of this compound (Disclaimer: The following table is illustrative and based on general chemical principles, not on specific experimental data for this compound.)

| Reaction Type | Typical Reagents | Potential Major Product(s) |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |

| Oxidative Debenzylation | Strong oxidants (e.g., KMnO₄), specific catalysts | 2-Methylmorpholine, 4-Chlorobenzaldehyde |

Reduction Reactions

The most prominent reductive transformation for N-benzyl amines is catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the carbon-nitrogen bond at the benzylic position can be cleaved. This process, known as debenzylation, would reduce this compound to 2-methylmorpholine and 4-chlorotoluene. This reaction is generally clean and high-yielding, making it a common deprotection strategy in organic synthesis. The morpholine ring itself and the aryl chloride are typically stable under these standard hydrogenolysis conditions. More forceful conditions could potentially lead to the reduction of the chlorophenyl ring, but this would require higher pressures, temperatures, or more active catalysts.

Table 2: Predicted Reduction Reactions of this compound (Disclaimer: The following table is illustrative and based on general chemical principles, not on specific experimental data for this compound.)

| Reaction Type | Typical Reagents/Catalysts | Potential Major Product(s) |

| Catalytic Hydrogenolysis (Debenzylation) | H₂, Pd/C | 2-Methylmorpholine, 4-Chlorotoluene |

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is twofold. Firstly, the nitrogen atom of the morpholine ring is nucleophilic due to its lone pair of electrons. atamanchemicals.com It can readily react with electrophiles, such as alkyl halides, in a process known as quaternization. For example, reaction with methyl iodide would yield a quaternary ammonium (B1175870) salt, [5-(4-Chlorobenzyl)-2-methyl-4-methylmorpholin-4-ium] iodide.

Secondly, direct nucleophilic substitution on the molecule can occur at the aromatic ring. Nucleophilic aromatic substitution (SNA_r) on the 4-chlorobenzyl group is generally challenging and requires either the presence of strong electron-withdrawing groups on the ring (which are absent here) or very harsh reaction conditions with a strong nucleophile. Direct nucleophilic attack on the carbon atoms of the morpholine ring is not a favored pathway due to the low electrophilicity of these sp³ hybridized carbons. cymitquimica.com The reaction of morpholine with sodium salt of 1,2-naphtoquinone-4-sulphonic acid under alkaline conditions to form a colored product is a known nucleophilic substitution reaction. researchgate.net

Table 3: Predicted Nucleophilic Substitution Reactions Involving this compound (Disclaimer: The following table is illustrative and based on general chemical principles, not on specific experimental data for this compound.)

| Reaction Type | Substrate | Typical Reagents | Potential Major Product |

| N-Alkylation (Quaternization) | This compound | Methyl Iodide (CH₃I) | [5-(4-Chlorobenzyl)-2-methyl-4-methylmorpholin-4-ium] iodide |

| Nucleophilic Aromatic Substitution | This compound | Strong Nucleophile (e.g., NaNH₂) | 5-(4-Aminobenzyl)-2-methylmorpholine |

Structural Elucidation and Conformational Analysis of 5 4 Chlorobenzyl 2 Methylmorpholine and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of 5-(4-Chlorobenzyl)-2-methylmorpholine, providing a detailed fingerprint of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on data from closely related analogs and fundamental principles. For instance, ¹H NMR data for methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate, which contains the same substituted morpholine (B109124) core, provides valuable reference points. google.com The protons of the 4-chlorobenzyl group are expected to appear in the aromatic region, while the morpholine ring and methyl group protons will be in the aliphatic region.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | ~7.10 - 7.30 | Multiplet |

| Benzyl (B1604629) (CH₂) | ~2.60 - 3.00 | Multiplet |

| Morpholine H2, H6 | ~3.30 - 3.70 | Multiplet |

| Morpholine H3, H5 | ~2.30 - 3.10 | Multiplet |

| Methyl (CH₃) | ~1.15 - 1.25 | Doublet |

| Amine (NH) | Variable | Broad Singlet |

In ¹³C NMR spectroscopy, the aromatic carbons of the chlorophenyl ring would resonate at lower field (120-140 ppm), while the aliphatic carbons of the morpholine ring and the methyl group would appear at higher field. Data from analogs like 4-((4-Chlorobenzyl)(methyl)amino)benzo[e] google.comrsc.orgoxathiazine 2,2-dioxide supports these predictions. rsc.org

Expected ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ ppm) |

| Aromatic C (Quaternary, C-Cl) | ~132 - 134 |

| Aromatic C (Quaternary, C-CH₂) | ~138 - 140 |

| Aromatic CH | ~128 - 131 |

| Morpholine C-O | ~65 - 75 |

| Morpholine C-N | ~45 - 55 |

| Benzyl CH₂ | ~35 - 45 |

| Methyl CH₃ | ~15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray ionization mass spectrometry (ESI-MS) data for the (2S,5S) stereoisomer of this compound shows a protonated molecular ion [M+H]⁺ at m/z 226.4 and 228.4. google.com The two peaks, differing by two mass units, are characteristic of a chlorine-containing compound, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of this compound under electron impact (EI) would be expected to follow predictable pathways for amines and ethers. google.com Key fragmentation would involve:

Benzylic cleavage: Loss of the chlorobenzyl group to form a prominent fragment ion at m/z 125/127.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of the methyl group or fragmentation of the ring. google.com

Ring fragmentation: Cleavage of the morpholine ring can occur at various points, particularly involving the ether linkage.

Expected Key MS Fragments

| m/z (mass/charge) | Identity | Fragmentation Pathway |

| 225/227 | [M]⁺ | Molecular Ion |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the C5-benzyl bond |

| 100 | [C₅H₁₀NO]⁺ | Loss of the 4-chlorobenzyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wikipedia.org The IR spectrum of this compound is expected to show several key absorption bands. Data from complex derivatives containing the (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine core confirm absorptions for aliphatic C-H, C-O, and C-N bonds. google.com

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1490 - 1600 |

| C-O-C (ether) | Stretch | 1070 - 1150 (strong) |

| C-N (amine) | Stretch | 1020 - 1250 |

| C-Cl (chloro-aromatic) | Stretch | 700 - 850 |

Stereochemical and Conformational Studies

The three-dimensional structure of this compound is defined by its stereochemistry and the conformation of its six-membered ring.

Determination of Absolute and Relative Configuration of Stereoisomers

This compound possesses two chiral centers at the C2 and C5 positions of the morpholine ring. This gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

The (2R,5R) and (2S,5S) isomers are a pair of enantiomers.

The (2R,5S) and (2S,5R) isomers are another pair of enantiomers.

The relationship between any (R,R)/(S,S) isomer and any (R,S)/(S,R) isomer is diastereomeric.

The relative orientation of the substituents can be described using cis and trans nomenclature. youtube.comnih.gov

trans-isomers: The methyl group and the 4-chlorobenzyl group are on opposite sides of the morpholine ring plane ((2R,5R) and (2S,5S)).

cis-isomers: The substituents are on the same side of the ring plane ((2R,5S) and (2S,5R)).

The synthesis of specific stereoisomers, such as (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine, has been documented, indicating that methods for stereoselective synthesis and separation are established. google.comrsc.orgsci-hub.se The absolute configuration is typically determined by using enantiomerically pure starting materials in the synthesis or through advanced analytical techniques like X-ray crystallography of the final compound or a suitable crystalline derivative. researchgate.net

Analysis of Morpholine Ring Conformations

Like other six-membered saturated heterocycles, the morpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgacs.org Theoretical and experimental studies have shown that the chair conformer is significantly more stable than the boat or twist-boat forms. rsc.org

For a 2,5-disubstituted morpholine, the substituents can occupy either axial or equatorial positions. To achieve maximum stability, bulky substituents preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial steric interactions. In the case of this compound, both the methyl group at C2 and the large 4-chlorobenzyl group at C5 are expected to reside in equatorial positions in the most stable chair conformation.

This preference for equatorial substitution has a direct impact on the relative stability of the cis and trans isomers.

In the trans -isomer (e.g., 2R,5R), a chair conformation can exist where both the C2-methyl group and the C5-chlorobenzyl group are in equatorial positions (diequatorial). This is a sterically favorable arrangement.

In the cis -isomer (e.g., 2R,5S), one substituent must be axial while the other is equatorial (axial-equatorial) in any chair conformation. This leads to greater steric strain compared to the diequatorial arrangement of the trans-isomer.

Therefore, the trans-diastereomers of this compound are predicted to be thermodynamically more stable than the cis-diastereomers.

Torsional Angle Analysis and Preferred Conformations

For substituted morpholines, the preferred conformation seeks to minimize steric and torsional strain. In the case of this compound, both the 2-methyl and the 5-(4-chlorobenzyl) groups can occupy either an equatorial or an axial position on the chair-form ring. Generally, bulky substituents favor the equatorial position to alleviate steric hindrance that would arise from 1,3-diaxial interactions.

Studies on analogous substituted morpholines, such as phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), have confirmed through 13C NMR spectroscopy that the morpholine ring exists in a preferred chair conformation. researchgate.net In these systems, the relative stereochemistry of the substituents dictates the most stable arrangement. For instance, in the cis and trans isomers of phendimetrazine, the phenyl and methyl groups arrange themselves to minimize steric clash, leading to specific preferred chair conformations. researchgate.net

The analysis of torsional angles, which are the dihedral angles between four consecutive atoms, provides a quantitative measure of the ring's puckering and the spatial relationship between substituents. While specific torsional angle data for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) reveals that the endocyclic torsion angles in a morpholine chair conformation typically alternate in sign and have absolute values in the range of 50-65°. The torsional angles involving the exocyclic benzyl group would define its orientation relative to the morpholine ring, a critical factor for its interaction with biological targets. The rotation around the C5-C(benzyl) and C(benzyl)-C(aryl) bonds will be governed by both steric and electronic effects.

Table 1: Representative Torsional Angles in Substituted Morpholine Analogs

| Torsion Angle | Typical Value (°) | Description |

| C2-N3-C4-O5 | -55 to -65 | Defines the puckering at the nitrogen end of the ring. |

| N3-C4-O5-C6 | +50 to +60 | Defines the puckering at the oxygen end of the ring. |

| C4-O5-C6-N1 | -50 to -60 | Defines the puckering at the oxygen end of the ring. |

| O5-C6-N1-C2 | +55 to +65 | Defines the puckering at the nitrogen end of the ring. |

| C(exo)-C5-N4-C3 | Variable | Describes the orientation of the benzyl substituent. |

Note: The values presented are generalized from studies on various morpholine derivatives and may not represent the exact values for this compound.

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.

While a crystal structure for this compound itself has not been reported in publicly accessible databases, the crystallographic analysis of closely related analogs provides valuable insights into its likely solid-state structure. One such analog is 4-benzyl-4-pentylmorpholin-4-ium chloride. The study of this compound revealed a chair conformation for the morpholine ring in the solid state. nih.gov

The crystallographic data for this analog provides a basis for understanding the packing forces and intermolecular interactions that can influence the conformation of substituted morpholines in a crystal lattice. In the crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride, the chloride ions are surrounded by four of the morpholinium cations, forming layered structures. nih.gov This packing arrangement is stabilized by a network of hydrogen bonds and van der Waals interactions.

Table 2: Crystallographic Data for an Analogous N-Substituted Morpholine

| Parameter | 4-benzyl-4-pentylmorpholin-4-ium chloride nih.gov |

| Chemical Formula | C₁₆H₂₆ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.8109 (4) |

| b (Å) | 8.2459 (2) |

| c (Å) | 8.8751 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1596.19 (6) |

| Z | 4 |

The solid-state structure of this compound is expected to exhibit a chair conformation with the substituents arranged to minimize steric strain within the crystal lattice. The precise conformation and intermolecular interactions would be influenced by the presence of the 2-methyl and the 5-(4-chlorobenzyl) groups, which could participate in various non-covalent interactions, such as C-H···π and halogen bonding, further stabilizing the crystal packing. The determination of its crystal structure would provide definitive proof of its preferred conformation and the specific torsional angles defining its geometry.

Theoretical and Computational Investigations of 5 4 Chlorobenzyl 2 Methylmorpholine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to explore the electronic landscape of organic compounds. cuny.edu

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. researchgate.net DFT calculations would be employed to determine the optimized molecular geometry of 5-(4-Chlorobenzyl)-2-methylmorpholine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

In typical studies on related heterocyclic systems, such as 4-ethylmorpholine, calculations are often performed using specific combinations of functionals and basis sets, for example, the B3LYP functional with a 6-311+G(d,p) basis set. researchgate.net This level of theory is effective for calculating geometric parameters and vibrational frequencies. researchgate.net The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the structural assignments. researchgate.net For this compound, DFT would be crucial for establishing the most stable arrangement of the chlorobenzyl and methyl groups on the morpholine (B109124) ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the primary orbital for accepting electrons, indicating the molecule's electrophilic or acidic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most involved in electron donation (likely the nitrogen lone pair) and acceptance. The presence of the electron-withdrawing chlorobenzyl group would be expected to influence the energy levels of these orbitals. rsc.org

Illustrative FMO Data for a Related Morpholine Derivative

To demonstrate the type of data generated, the following table shows theoretical FMO properties for 4-ethylmorpholine, calculated using the TD-DFT/B3LYP method. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 9.69 |

| Data is illustrative, based on calculations for 4-ethylmorpholine. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Illustrative NBO Interaction Data for a Related Morpholine Derivative

This table presents examples of significant stabilization energies (E(2)) from an NBO analysis of 4-ethylmorpholine, highlighting key intramolecular interactions. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| C1-H1A | C2-H2A | 2.59 |

| C5-H5A | N4-C3 | 1.13 |

| N4-C3 | C2-H2A | 1.25 |

| N4-C5 | C6-H6A | 1.58 |

| Data is illustrative, based on calculations for 4-ethylmorpholine. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a region of strong negative potential around the morpholine oxygen atom and a slightly less negative region around the nitrogen atom, identifying them as primary sites for electrophilic interaction. mdpi.comias.ac.in The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential. Such analysis is crucial for understanding non-covalent interactions and potential binding modes with biological targets. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the dynamic behavior and conformational landscape of flexible molecules. mdpi.com

This compound possesses significant conformational flexibility due to the morpholine ring and the rotatable single bonds connecting the substituents. The morpholine ring typically exists in a stable chair conformation. mdpi.comrsc.org However, the substituents (2-methyl and 5-chlorobenzyl) can adopt either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans).

Ligand-Target Docking Studies (focused on morpholine scaffold interactions)

No molecular docking studies detailing the binding interactions of this compound with any specific protein or biological target have been published. While general studies confirm that the morpholine moiety can be crucial for binding within enzyme active sites, often forming key interactions, data specific to the 5-(4-chlorobenzyl)-2-methyl derivative is absent.

In Silico Predictions for Structural and Reactivity Parameters

There is no available published data from in silico studies predicting the structural or reactivity parameters for this compound. Consequently, no data tables for parameters such as bond lengths, bond angles, dihedral angles, electrostatic potential, or frontier molecular orbital energies for this specific compound can be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Principles Based on the 5 4 Chlorobenzyl 2 Methylmorpholine Scaffold

Impact of Morpholine (B109124) Ring Substituents on Biological Recognition

The biological activity of the 5-(4-Chlorobenzyl)-2-methylmorpholine scaffold is significantly influenced by the nature and orientation of its substituents. The morpholine ring itself is a privileged structure in drug discovery, often conferring favorable pharmacokinetic properties. e3s-conferences.orgnih.gov

Role of the 5-(4-Chlorobenzyl) Moiety

The 5-(4-Chlorobenzyl) group is a key pharmacophoric element that dictates the molecule's interaction with its biological target. The benzyl (B1604629) group itself can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues within a binding pocket. The para-chloro substituent on the benzyl ring further modulates the electronic properties and lipophilicity of this moiety. The chlorine atom, being an electron-withdrawing group, can influence the charge distribution of the aromatic ring and may participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. The presence and position of the chloro group can significantly impact the binding affinity and selectivity of the compound for its target.

Stereochemical Effects on Ligand-Target Interactions

The this compound scaffold possesses two stereocenters at the C2 and C5 positions, leading to the existence of four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The relative and absolute configuration of these stereocenters are critical for biological activity, as enzymes and receptors are chiral macromolecules that can differentiate between stereoisomers.

The trans or cis relationship between the 2-methyl and 5-(4-chlorobenzyl) groups will dictate their spatial orientation and, consequently, how the molecule fits into a binding site. It is common for one stereoisomer to exhibit significantly higher potency than the others. For example, studies on 2,5-disubstituted morpholines have demonstrated that the trans configuration is often favored for optimal biological activity. The stereoselective synthesis of these isomers is therefore a crucial aspect of developing potent and selective drug candidates based on this scaffold.

Correlation of Molecular Features with Modulatory Activities

For instance, the morpholine nitrogen is a basic center that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding site. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. The interplay of these interactions, along with the hydrophobic and electronic contributions of the 2-methyl and 5-(4-chlorobenzyl) groups, determines the compound's affinity and efficacy.

Illustrative Data on Related Morpholine Derivatives:

| Compound/Analog | Target | Activity (IC50/Ki) | Key Structural Features |

| Analog A | Enzyme X | 10 nM | 2-methyl group providing hydrophobic contact |

| Analog B | Receptor Y | 50 nM | 4-chlorobenzyl group forming halogen bonds |

| (2R,5R)-Isomer | Enzyme X | 5 nM | trans configuration for optimal fit |

| (2S,5S)-Isomer | Enzyme X | 500 nM | cis configuration leading to steric clash |

This table is for illustrative purposes and based on general principles of SAR for morpholine derivatives.

Derivatization Effects on SAR/SMR Profiles

The structure-activity and structure-mechanism relationship profiles of the this compound scaffold can be further explored and optimized through systematic derivatization. Modifications at various positions of the molecule can provide valuable insights into the key interactions governing its biological activity.

For example, varying the substituent at the 2-position from a methyl group to larger alkyl or aryl groups can probe the size and nature of the corresponding binding pocket. Similarly, modifications to the 4-chlorobenzyl moiety, such as altering the position of the chloro group or replacing it with other halogens or electron-donating/withdrawing groups, can fine-tune the electronic and steric properties of this key pharmacophore. N-alkylation or N-acylation of the morpholine nitrogen can also be explored to modulate the basicity and introduce additional points of interaction.

Design Considerations for Potency and Selectivity

The design of potent and selective analogs based on the this compound scaffold requires careful consideration of its structural features. Achieving high potency often involves maximizing favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, and specific interactions like halogen bonding.

Selectivity, the ability of a compound to interact with its intended target over other related targets, is a critical aspect of drug design. For the this compound scaffold, selectivity can be enhanced by exploiting subtle differences in the binding sites of different enzymes or receptors. For example, the specific stereochemistry of the molecule can be optimized to fit preferentially into the binding pocket of the desired target. Computational modeling and structure-based drug design approaches can be invaluable tools in predicting which modifications are likely to enhance potency and selectivity.

Preclinical Molecular Mechanism Investigations Involving the 5 4 Chlorobenzyl 2 Methylmorpholine Scaffold

Enzyme Inhibition Mechanism Studies

There is currently no publicly available scientific literature detailing the enzyme inhibition mechanism of 5-(4-Chlorobenzyl)-2-methylmorpholine.

Chitinase (B1577495) Family Inhibition (e.g., AMCase, CHIT-1)

No studies have been found that investigate or report the inhibition of the chitinase family of enzymes, including Acidic Mammalian Chitinase (AMCase) and Chitotriosidase-1 (CHIT-1), by this compound. While chitinase inhibitors are an active area of research for inflammatory and fibrotic diseases, the activity of this specific compound has not been described. nih.govnih.govnih.gov

Kinetic and Thermodynamic Parameters of Enzyme Binding

In the absence of identified enzymatic targets, no kinetic or thermodynamic parameters, such as the inhibition constant (Ki) or dissociation constant (Kd), for the binding of this compound to any enzyme have been reported in the literature. nih.govresearchgate.netresearchgate.net

Receptor Binding and Modulation Studies

Detailed receptor binding and modulation studies for this compound are not available in the public domain. The affinity and activity of this compound at various physiologically relevant receptors have not been characterized. While other morpholine-containing compounds have been investigated for their receptor binding profiles, this information is not transferable to the specific compound . nih.govnih.gov

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Anti-inflammatory Pathways)

There is no scientific evidence to suggest that this compound induces apoptosis or modulates anti-inflammatory pathways. Cellular studies to determine its effect on such pathways have not been published. nih.govnih.govmdpi.comnih.govnih.govresearchgate.netscielo.org.mxmdpi.com

Molecular Interactions with Biological Macromolecules

Specific details on the molecular interactions between this compound and biological macromolecules are not documented.

Hydrogen Bonding Networks

There are no published studies that describe the specific hydrogen bonding networks formed between this compound and biological targets such as proteins or nucleic acids. cambridgemedchemconsulting.comnih.govresearchgate.net

Van der Waals Interactions

Van der Waals forces, while individually weak, are crucial for the stabilization of a drug-receptor complex. philadelphia.edu.jo These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in adjacent atoms. philadelphia.edu.jo For the this compound scaffold, every atom has the potential to engage in these interactions with the receptor's binding pocket.

A critical aspect of these interactions is the distance dependence; the forces are most effective at a specific optimal distance between the interacting atoms. Both attractive and repulsive components are at play, and the final geometry of the drug-receptor complex reflects the balance of these forces.

Hydrophobic Interactions

Hydrophobic interactions are a major driving force in the binding of drug molecules to their biological targets, particularly in an aqueous environment. libretexts.org These interactions are not true bonds but rather the result of the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor. philadelphia.edu.jo

The this compound scaffold possesses distinct hydrophobic regions that are critical for its molecular recognition. The 4-chlorobenzyl group, in particular, is a significant contributor to the molecule's hydrophobicity. The benzene (B151609) ring and the chlorine atom can engage with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. The methyl group on the morpholine (B109124) ring also adds to the hydrophobic character of the scaffold.

The hydrophobic nature of a drug molecule is a key determinant of its ability to cross biological membranes and interact with its target. researchgate.net Computational studies on various drug candidates have consistently shown a strong correlation between hydrophobicity and binding affinity. thescipub.com For the this compound scaffold, these interactions are vital for its initial recognition by the receptor and for the stability of the resulting complex.

The interplay between Van der Waals forces and hydrophobic interactions is fundamental to the molecular mechanism of the this compound scaffold. While Van der Waals forces provide a general attractive force between all atoms, hydrophobic interactions specifically drive the association of nonpolar regions, leading to a stable and specific drug-receptor complex.

Data Tables

Table 1: Key Molecular Interactions of the this compound Scaffold

| Interaction Type | Key Contributing Moieties | Interacting Residues (Examples) | Significance in Binding |

| Van der Waals Interactions | Entire scaffold | All amino acids in close proximity | Overall stabilization of the drug-receptor complex |

| Hydrophobic Interactions | 4-Chlorobenzyl group, methyl group | Leucine, Isoleucine, Valine, Phenylalanine | Driving force for binding and recognition in an aqueous environment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.